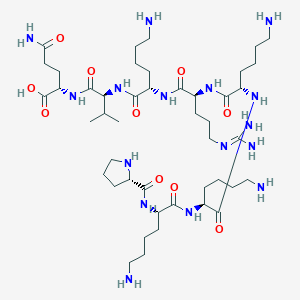![molecular formula C29H46N4O8 B12521346 Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate CAS No. 653574-13-1](/img/structure/B12521346.png)
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is a complex organic compound that belongs to the class of peptides. This compound is characterized by its unique sequence of amino acids, which include valine, isoleucine, threonine, and norvaline, each protected by a benzyloxycarbonyl group. The compound is often used in various scientific research applications due to its specific structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups using benzyloxycarbonyl chloride. Each amino acid is then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is obtained after the methyl esterification of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl protecting groups can be removed through hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized threonine derivatives, and substituted amino acid residues.
Scientific Research Applications
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by mimicking natural substrates or ligands. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- Methyl N-benzyloxycarbonylglycinate
- Methyl N-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is unique due to its specific sequence of amino acids and the presence of both L- and D-isomers. This configuration imparts distinct structural and functional properties, making it valuable for specialized research applications.
Properties
CAS No. |
653574-13-1 |
|---|---|
Molecular Formula |
C29H46N4O8 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R,3R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]butanoyl]amino]pentanoate |
InChI |
InChI=1S/C29H46N4O8/c1-8-13-21(28(38)40-7)30-27(37)24(19(6)34)32-26(36)23(18(5)9-2)31-25(35)22(17(3)4)33-29(39)41-16-20-14-11-10-12-15-20/h10-12,14-15,17-19,21-24,34H,8-9,13,16H2,1-7H3,(H,30,37)(H,31,35)(H,32,36)(H,33,39)/t18-,19-,21+,22+,23-,24+/m1/s1 |
InChI Key |
CIFOSQPVPRQIME-HTECONTDSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


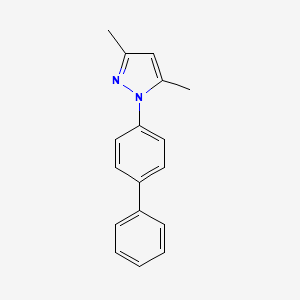
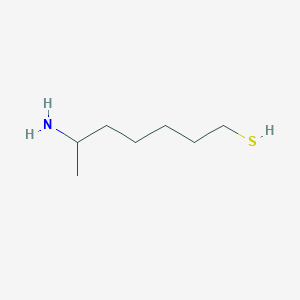
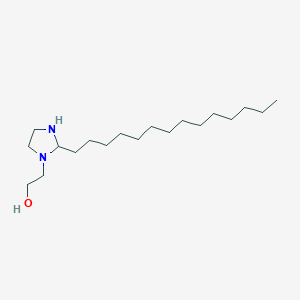
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
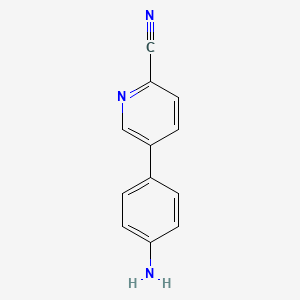

![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
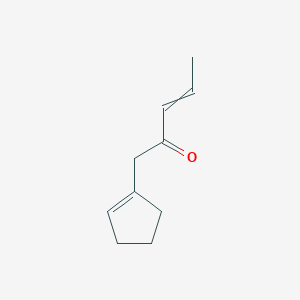
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
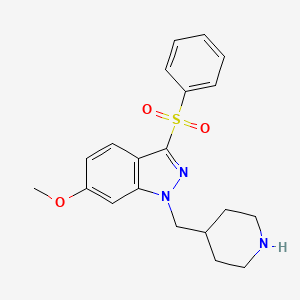
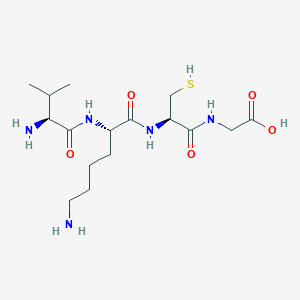
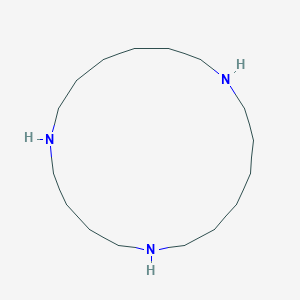
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
